molecular formula C18H31N B14134868 N,N-dibutyl-4-tert-butylaniline

N,N-dibutyl-4-tert-butylaniline

Cat. No.: B14134868
M. Wt: 261.4 g/mol
InChI Key: VNAIEUUJJSEMMI-UHFFFAOYSA-N
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Description

N,N-Dibutyl-4-tert-butylaniline is an aromatic amine derivative characterized by two n-butyl groups attached to the nitrogen atom and a tert-butyl substituent at the para position of the benzene ring. Such compounds are typically utilized in organic synthesis, catalysis, and materials science due to their steric bulk and electronic effects .

Properties

Molecular Formula

C18H31N

Molecular Weight

261.4 g/mol

IUPAC Name

N,N-dibutyl-4-tert-butylaniline

InChI

InChI=1S/C18H31N/c1-6-8-14-19(15-9-7-2)17-12-10-16(11-13-17)18(3,4)5/h10-13H,6-9,14-15H2,1-5H3

InChI Key

VNAIEUUJJSEMMI-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)C1=CC=C(C=C1)C(C)(C)C

Origin of Product

United States

Preparation Methods

N,N-Dibutylation of Aniline Derivatives via Reductive Alkylation

Palladium-Catalyzed Hydrogenation Under High-Pressure Conditions

The reductive alkylation of aniline with n-butyraldehyde represents a cornerstone method for introducing dibutyl groups onto the nitrogen center. As detailed in US Patent 2,947,784, this single-step process employs a palladium catalyst supported on inert materials such as alumina or carbon, alongside acetic acid as a proton donor, under hydrogen pressures ranging from 500 to 4,000 psi. The reaction proceeds via the in situ formation of a Schiff base intermediate, which undergoes hydrogenation to yield N,N-di-n-butyl aniline.

Key operational parameters include the sequential addition of n-butyraldehyde to a pre-pressurized mixture of aniline, catalyst, and solvent. For instance, Example 1 of the patent achieved a 93% yield by maintaining a reaction temperature of 18–20°C for 2.5 hours using 5% palladium on alumina, ethanol as the solvent, and a hydrogen pressure of 3,000 psi. Comparative data from Example 2 demonstrated that reducing the pressure to 1,000 psi while extending the reaction time to 1.5 hours preserved the yield at 94%, underscoring the method’s adaptability.

Solvent and Catalyst Interactions

The choice of solvent critically influences reaction efficiency. Polar protic solvents such as ethanol and isopropanol enhance catalyst dispersion and mitigate palladium agglomeration, which is exacerbated by water generated during aldehyde reduction. Additionally, the acidic environment facilitated by acetic acid (0.5–1% by weight of reactants) promotes imine formation without inducing undesirable aldol condensation byproducts.

tert-Butylation Strategies for Aniline Derivatives

Ortho-Directed Alkylation Using Phenolic Precursors

Chinese Patent CN114773206B discloses a three-step protocol for synthesizing o-tert-butylaniline, involving initial alkylation of 2-tert-butylphenol with a halogenated intermediate, followed by acylation and base-mediated cleavage. While this method achieves 69.4% yield for the ortho isomer under optimized conditions (195°C, potassium hydroxide in dimethyl sulfoxide), its applicability to para-substituted analogs remains unexplored in the cited literature.

The mechanism hinges on the nucleophilic displacement of a leaving group (e.g., chloride) by the phenolic oxygen, with subsequent acylation stabilizing the intermediate. Final cleavage with a strong base (e.g., KOH) regenerates the amine functionality. Adjusting the steric profile of the phenolic starting material could theoretically redirect substitution to the para position, though this hypothesis requires experimental validation.

Sequential Synthesis Approaches for N,N-Dibutyl-4-tert-Butylaniline

Tert-Butylation Followed by N,N-Dibutylation

Introducing the tert-butyl group prior to dialkylation presents thermodynamic challenges due to the electron-donating nature of the alkylated amine, which may deactivate the aromatic ring toward electrophilic substitution. Friedel-Crafts alkylation, a conventional route for tert-butylation, is incompatible with this strategy due to the Lewis acid’s tendency to coordinate with the amine lone pair, leading to catalyst poisoning.

N,N-Dibutylation Followed by tert-Butylation

Dialkylating aniline first circumvents amine coordination issues but introduces steric hindrance that may impede subsequent tert-butylation. Directed ortho-metalation techniques using lithium amide bases could theoretically overcome this barrier, but such methods are absent from the reviewed patents.

Comparative Analysis of Methodological Constraints

Parameter Reductive Alkylation (US2947784A) Ortho-Alkylation (CN114773206B)
Reaction Type Reductive alkylation Nucleophilic substitution
Catalyst Pd/Al₂O₃ or Pd/C None (base-mediated cleavage)
Temperature 15–35°C 45–195°C
Pressure 500–4,000 psi Ambient (step 1)
Yield 90–94% 69.4%
Regioselectivity N/A (amine alkylation) Ortho-specific

Challenges in Achieving Para-Selective tert-Butylation

The absence of para-specific tert-butylation methods in the examined patents highlights a critical knowledge gap. Steric effects from the N,N-dibutyl groups may favor para substitution due to reduced congestion compared to the ortho position, but electronic factors (e.g., increased electron density at the para position) could concurrently promote unwanted side reactions such as polyalkylation.

Chemical Reactions Analysis

Types of Reactions: N,N-dibutyl-4-tert-butylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amine derivatives.

    Substitution: The compound can undergo electrophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or other substituted derivatives.

Scientific Research Applications

N,N-dibutyl-4-tert-butylaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development and as a building block for active pharmaceutical ingredients.

    Industry: The compound is used in the production of specialty chemicals and as a stabilizer in polymer manufacturing.

Mechanism of Action

The mechanism of action of N,N-dibutyl-4-tert-butylaniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. Its effects are mediated through binding to active sites or altering the conformation of target proteins, leading to changes in their activity.

Comparison with Similar Compounds

Structural and Physical Properties

The following table summarizes key properties of N,N-dibutyl-4-tert-butylaniline and related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C) Key Substituents
N,N-Dibutyl-4-iodoaniline 90133-93-0 C₁₄H₂₂IN ~330.9 N/A N/A N,N-dibutyl, 4-iodo
4-(tert-Butyl)-N-phenylaniline 4496-49-5 C₁₆H₁₉N 225.33 1.014 338.65 N-phenyl, 4-tert-butyl
4-tert-Butyl-N-(4-tert-butylphenyl)-N-phenylaniline 137350-54-0 C₂₆H₃₁N 357.53 N/A N/A N-phenyl, N-(4-tert-butylphenyl), 4-tert-butyl
4-(Di-tert-butylphosphino)-N,N-dimethylaniline 932710-63-9 C₁₆H₂₈NP 265.37 N/A N/A N,N-dimethyl, 4-phosphino
N-Benzyl-4-ethylaniline 109240-32-6 C₁₅H₁₇N 211.30 N/A N/A N-benzyl, 4-ethyl

Notes:

  • N,N-Dibutyl-4-iodoaniline () shares the N,N-dibutyl motif but substitutes the tert-butyl group with iodine, increasing molecular weight and polarizability. This compound has been used in materials chemistry for sensor development .
  • 4-(tert-Butyl)-N-phenylaniline () exhibits a high boiling point (338.65°C) and moderate density (1.014 g/cm³), suggesting stability in high-temperature applications.
  • 4-tert-Butyl-N-(4-tert-butylphenyl)-N-phenylaniline () has a high logP value (7.75), indicating significant lipophilicity, which may enhance solubility in non-polar solvents for polymer or ligand applications.

Electronic and Steric Effects

  • N-Alkyl vs. N-Phenyl or N-benzyl groups (e.g., 4-(tert-butyl)-N-phenylaniline) introduce aromaticity, enhancing π-π interactions in supramolecular chemistry .
  • Para-Substituent Effects: tert-Butyl groups increase steric bulk and electron-donating effects, stabilizing transition states in electrophilic substitutions. Phosphino groups (e.g., 4-(Di-tert-butylphosphino)-N,N-dimethylaniline) act as strong electron donors, making such compounds effective ligands in transition-metal catalysis .

Q & A

Q. What are the recommended synthetic routes for preparing N,N-dibutyl-4-tert-butylaniline with high purity?

this compound can be synthesized via nucleophilic substitution of 4-tert-butylaniline with butyl halides under basic conditions. A typical approach involves refluxing 4-tert-butylaniline with 1-bromobutane in the presence of a base like potassium carbonate in a polar aprotic solvent (e.g., DMF) at 80–100°C for 12–24 hours . Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or fractional distillation is critical to isolate the product. Purity validation should employ GC-MS or HPLC with UV detection .

Q. How can researchers optimize the characterization of this compound using spectroscopic methods?

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns. The tert-butyl group shows a singlet at ~1.3 ppm (1H^1H), while aromatic protons resonate between 6.5–7.5 ppm.
  • FT-IR : Look for C-N stretching vibrations (~1250–1350 cm1^{-1}) and tert-butyl C-H deformation (~1360 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS (HRMS) can confirm the molecular ion (e.g., [M+H]+^+) and rule out side products .

Q. What analytical techniques are suitable for detecting trace impurities in this compound?

Combine GC-MS (for volatile impurities) and LC-MS (for non-volatile byproducts). For example, residual solvents (e.g., DMF) can be quantified via headspace GC-MS, while column chromatography fractions should be monitored via TLC with UV visualization .

Advanced Research Questions

Q. How can computational methods predict the electronic properties of this compound for material science applications?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the compound’s HOMO-LUMO gap, dipole moment, and charge distribution. These insights guide applications in organic semiconductors or charge-transfer complexes. Solvent effects should be incorporated using a polarizable continuum model (PCM) .

Q. What experimental strategies resolve contradictions in reported thermal stability data for this compound?

Conflicting thermal data may arise from differing purity levels or measurement conditions. Standardize stability assessments using thermogravimetric analysis (TGA) under inert atmospheres (N2_2) with controlled heating rates (e.g., 10°C/min). Compare results with structurally analogous tert-butyl anilines (e.g., 4-tert-butylaniline, mp 15–16°C ) to identify degradation thresholds. Cross-validate with differential scanning calorimetry (DSC) to detect phase transitions .

Q. How can researchers evaluate the role of this compound in radical scavenging or antioxidant mechanisms?

Use electron paramagnetic resonance (EPR) to monitor radical quenching activity. For example, test the compound against stable radicals like DPPH (2,2-diphenyl-1-picrylhydrazyl) and measure scavenging kinetics. Compare with reference antioxidants (e.g., BHT, IC50_{50} ~20 μM ). Mechanistic studies may involve trapping intermediates via LC-MS or kinetic isotope effects .

Q. What methodologies enable the study of this compound’s solubility and partitioning in biphasic systems?

Determine partition coefficients (log P) using shake-flask experiments with octanol/water. For temperature-dependent solubility, employ UV-Vis spectroscopy in solvents like hexane, ethanol, and acetonitrile. Advanced studies may use molecular dynamics (MD) simulations to model solvation shells and predict miscibility .

Methodological Notes

  • Synthetic Optimization : Kinetic studies (e.g., varying reaction time/temperature) can improve yield and selectivity.
  • Contradiction Mitigation : Replicate experiments under standardized conditions and use deuterated analogs (e.g., 4-tert-butylaniline-d15 ) for isotopic tracing in mechanistic studies.
  • Data Reproducibility : Adhere to protocols from authoritative sources like NIST Chemistry WebBook for spectroscopic reference data .

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